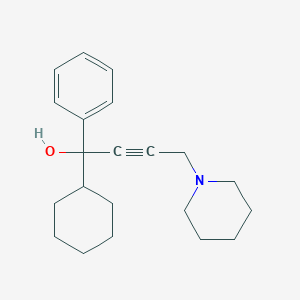
Hexbutinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexbutinol, also known as 2,3-dihydroxy-1-butene, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. This compound is a diol that is used as a reagent in organic chemistry and has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of hexbutinol is not fully understood, but it is believed to act as a competitive inhibitor of alcohol dehydrogenase, an enzyme that is involved in the metabolism of alcohols in the liver. This inhibition leads to a buildup of acetaldehyde, a toxic byproduct of alcohol metabolism, which can cause symptoms of alcohol intolerance.
Effets Biochimiques Et Physiologiques
Hexbutinol has been found to have several biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the modulation of cellular signaling pathways. These effects have been studied in vitro and in vivo, and have provided insights into the mechanisms underlying the metabolism of alcohols in the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hexbutinol in lab experiments is that it is a relatively inexpensive and readily available reagent. However, one limitation is that it can be difficult to work with due to its low solubility in some solvents, and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for research on hexbutinol, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for alcohol-related disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of hexbutinol exposure on human health and the environment.
Méthodes De Synthèse
Hexbutinol can be synthesized using several methods, including the reaction of 1-bromo-2-butene with sodium hydroxide, or the reaction of 2,3-dichloro-1-butene with sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Hexbutinol has been used in several scientific research applications, including as a reagent in the synthesis of other chemicals, as a model compound for studying the metabolism of alcohols in the human body, and as a tool for investigating the biochemical and physiological effects of diols.
Propriétés
Numéro CAS |
117828-61-2 |
|---|---|
Nom du produit |
Hexbutinol |
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |
Clé InChI |
IXXCPZGOFVCPCH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Synonymes |
1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



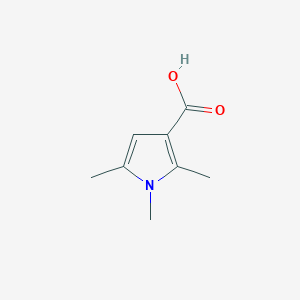
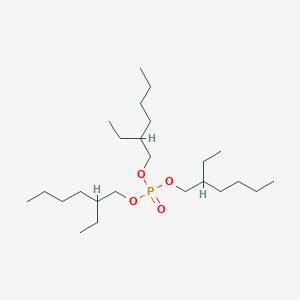
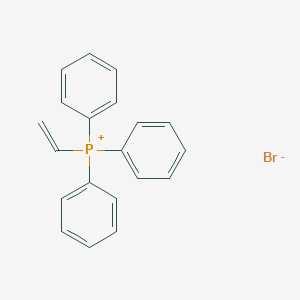


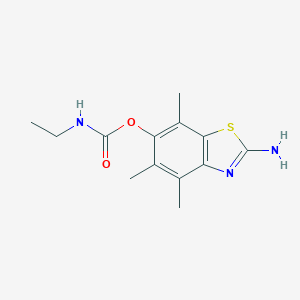
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
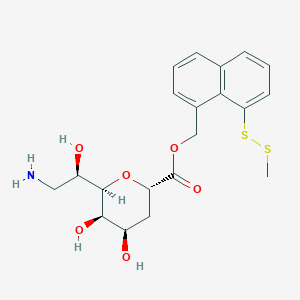
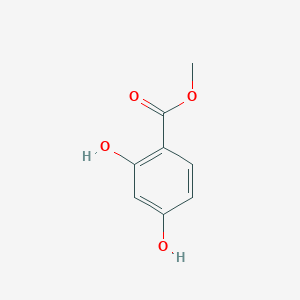

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
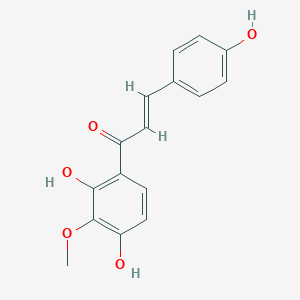
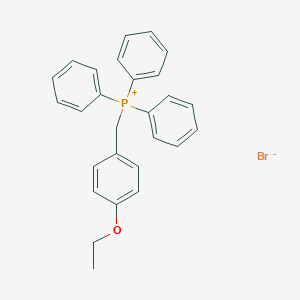
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)